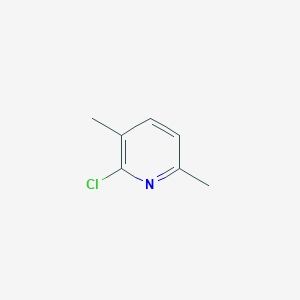

2-Chloro-3,6-dimethylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3,6-dimethylpyridine is a chemical compound with the molecular formula C7H8ClN . It has a molecular weight of 141.6 . It is a liquid at room temperature and is stored in an inert atmosphere at temperatures between 2-8°C . It is used as an important raw material and intermediate in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, the reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid afforded the corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 . This indicates that the molecule consists of a pyridine ring with chlorine and methyl groups attached to it.Chemical Reactions Analysis

In a study, pyridine-water and 2,6-dimethylpyridine-water systems at different complexation stages were calculated using high-level Kohn-Sham theory . The hydrophobic-hydrophilic properties were accounted for by the polarizable continuum solvation model .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Synthesis Processes

2-Chloro-3,6-dimethylpyridine is utilized in various synthesis processes. For instance, it plays a role in the synthesis of pyridine derivatives with potential antimicrobial and anticancer properties. The study of these derivatives involves density functional theory calculations to understand their structural and vibrational properties (Márquez et al., 2015). Furthermore, this compound is used in the synthesis of other pyridine derivatives, exploring reactions with various agents to produce compounds with discussed biological activities (Yassin, 2009).

Catalysis and Chemical Reactions

This compound is also significant in catalysis and chemical reactions. For example, it's used in the regioselective addition of Mesitol to a dichloropyridine, controlled by catalysts and solvents (Ruggeri et al., 2008). Additionally, it's involved in metallation processes with palladium and other metals, leading to novel cyclopalladated complexes (Fuchita et al., 1983).

Spectroscopy and Structural Analysis

In the field of spectroscopy and structural analysis, this compound is used to study hydrogen bonding effects in certain compounds, as evidenced by structural and vibrational characteristics analyses (Hanuza et al., 1997). Moreover, its derivatives are examined for their conformational and intramolecular hydrogen bonding effects, impacting their biological properties (Andrea et al., 1990).

Polymerization and Material Science

In material science, this compound is involved in the polymerization of vinyl monomers. For instance, its presence affects the living cationic polymerization of isobutyl vinyl ether, indicating its role in stabilizing growing carbocations (Higashimura et al., 1989).

Chemical Standards and Mobility Spectrometry

The compound also finds use in the development of chemical standards for ion mobility spectrometry. It provides a reference for reduced mobilities in studies involving other compounds (Eiceman et al., 2003).

Mécanisme D'action

Safety and Hazards

2-Chloro-3,6-dimethylpyridine is classified as hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, washing hands thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-3,6-dimethylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBFMNFNLIDSCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)

![[2-Tert-butyl-5-methyl-4-(4-methylphenyl)sulfanylpyrazol-3-yl] 5-bromofuran-2-carboxylate](/img/structure/B2692986.png)

![N-{3-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2692988.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2692989.png)

![2-(((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2692995.png)

![2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B2692996.png)